molecular formula C9H11NOS B7774276 4-ethoxybenzenecarboximidothioic acid

4-ethoxybenzenecarboximidothioic acid

Cat. No.: B7774276
M. Wt: 181.26 g/mol
InChI Key: AREJPGXIKMXBIQ-UHFFFAOYSA-N
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Description

4-Ethoxybenzenecarboximidothioic acid is a benzoic acid derivative characterized by an ethoxy group (-OCH₂CH₃) at the para position of the benzene ring and a carboximidothioic acid (-C(=S)-NH₂) functional group.

Properties

IUPAC Name

4-ethoxybenzenecarboximidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-2-11-8-5-3-7(4-6-8)9(10)12/h3-6H,2H2,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREJPGXIKMXBIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxybenzenecarboximidothioic acid typically involves the reaction of 4-ethoxybenzenecarboxylic acid with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with water to yield the desired carboximidothioic acid.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Catalysts may also be employed to enhance the reaction rate and yield. The purification of the final product is usually achieved through recrystallization or chromatography techniques.

Types of Reactions:

    Oxidation: 4-Ethoxybenzenecarboximidothioic acid can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of this compound can yield corresponding amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethoxybenzenecarboximidothioic acid has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxybenzenecarboximidothioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on benzoic acid derivatives with analogous substituents or functional groups, as detailed in the provided evidence:

Functional Group Variations

  • 4-Hydroxybenzoic Acid (4-HB) :

    • Structure : Contains a hydroxyl (-OH) group at the para position.
    • Properties : Widely used in preservatives (e.g., parabens) and pharmaceuticals due to its antimicrobial activity. Molecular weight: 138.12 g/mol (CAS: 99-96-7) .
    • Key Difference : Lacks the ethoxy and thioamide groups, reducing lipophilicity compared to 4-ethoxybenzenecarboximidothioic acid.
  • 4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic Acid: Structure: Ethoxy group at the meta position and a dichlorobenzyloxy substituent at the para position. Properties: Higher molecular weight (371.22 g/mol; CAS: 872197-38-1) due to the bulky dichlorobenzyl group, likely enhancing steric hindrance and altering solubility .
  • 2-Ethoxy Benzoic Acid :

    • Structure : Ethoxy group at the ortho position.
    • Properties : Molecular weight: 166.18 g/mol (CAS: 5278-91-1). Ortho substitution may hinder hydrogen bonding and reduce solubility compared to para-substituted analogs .

Thioamide-Containing Analogs

No direct evidence for carboximidothioic acid derivatives exists in the provided materials. However, thioamide-containing compounds (e.g., thioureas) are known for enhanced metal-binding capacity and biological activity compared to their oxy analogs. This suggests that 4-ethoxybenzenecarboximidothioic acid may exhibit unique reactivity in coordination chemistry or enzyme inhibition.

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